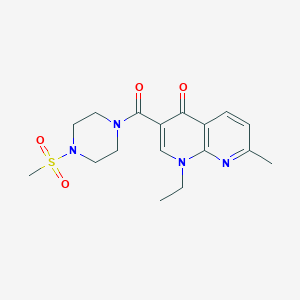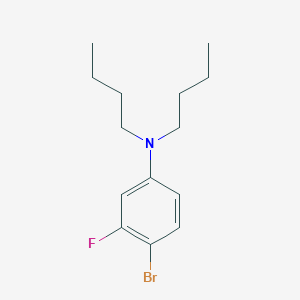
4-Bromo-N,N-dibutyl-3-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N,N-dibutyl-3-fluoroaniline is an organic compound with the molecular formula C12H18BrFN It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by butyl groups, and the aromatic ring is substituted with bromine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-dibutyl-3-fluoroaniline typically involves the following steps:
N-Alkylation of Aniline: Aniline is first reacted with butyl bromide in the presence of a base such as potassium carbonate to form N,N-dibutylaniline.
Bromination: The N,N-dibutylaniline is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.
Fluorination: Finally, the brominated product is treated with a fluorinating agent such as cesium fluoride or silver fluoride to introduce the fluorine atom at the meta position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvents like acetonitrile or methanol are often used to dissolve the reactants and facilitate the reactions.
化学反応の分析
Types of Reactions
4-Bromo-N,N-dibutyl-3-fluoroaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromo-N,N-dibutyl-3-fluoroaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Biological Studies: The compound is used in studies to understand the interactions of halogenated anilines with biological systems.
作用機序
The mechanism of action of 4-Bromo-N,N-dibutyl-3-fluoroaniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
4-Bromo-3-fluoroaniline: Similar structure but lacks the dibutyl groups on the nitrogen.
4-Bromo-N,N-dimethyl-3-fluoroaniline: Similar structure but with methyl groups instead of butyl groups.
4-Chloro-N,N-dibutyl-3-fluoroaniline: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-N,N-dibutyl-3-fluoroaniline is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, along with the dibutyl groups on the nitrogen. This combination of substituents imparts specific chemical properties and reactivity, making it valuable in various applications, particularly in organic synthesis and materials science.
特性
分子式 |
C14H21BrFN |
|---|---|
分子量 |
302.23 g/mol |
IUPAC名 |
4-bromo-N,N-dibutyl-3-fluoroaniline |
InChI |
InChI=1S/C14H21BrFN/c1-3-5-9-17(10-6-4-2)12-7-8-13(15)14(16)11-12/h7-8,11H,3-6,9-10H2,1-2H3 |
InChIキー |
CGYZXCCXEYZLES-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


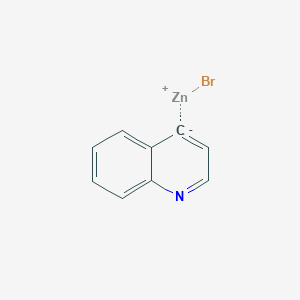
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-tosylpiperazin-1-yl)ethanone](/img/structure/B14871090.png)
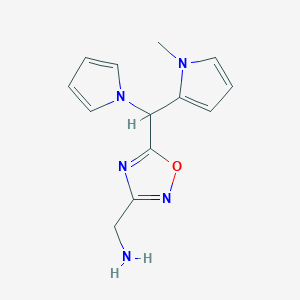
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B14871100.png)
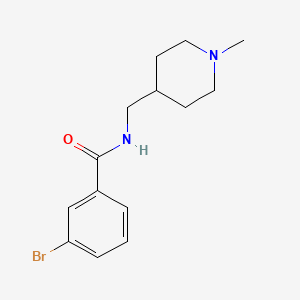
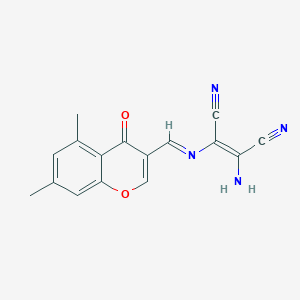
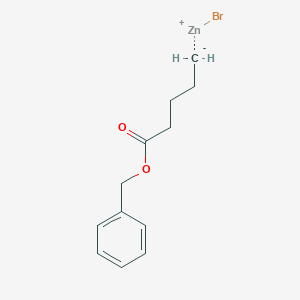
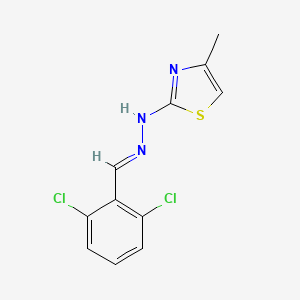
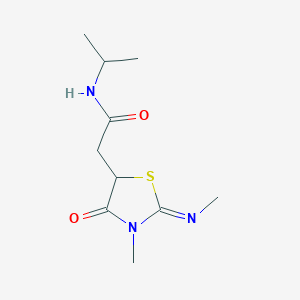


![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)

